molecular formula C15H24O2 B12679409 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one CAS No. 85409-65-0

3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one

Cat. No.: B12679409
CAS No.: 85409-65-0
M. Wt: 236.35 g/mol
InChI Key: JLDMXUUKIJKVPA-UHFFFAOYSA-N
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Description

3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[410]heptan-2-one is a complex organic compound with the molecular formula C15H24O2 It is known for its unique bicyclic structure, which includes a heptane ring fused with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[410]heptan-2-one typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and continuous flow reactors to achieve higher yields and purity. The exact details of these industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides unique steric effects that influence its reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one is unique due to its specific combination of a bicyclic heptane ring and a ketone group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

CAS No.

85409-65-0

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3,7,7-trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C15H24O2/c1-9(10(2)16)8-15(5)7-6-11-12(13(15)17)14(11,3)4/h9,11-12H,6-8H2,1-5H3

InChI Key

JLDMXUUKIJKVPA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC2C(C1=O)C2(C)C)C)C(=O)C

Origin of Product

United States

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